2-(3-Chloro-5-fluorophenyl)ethanamine
Description
Contextualization of Halogenated Phenethylamines in Synthetic Organic Chemistry
Halogenated phenethylamines represent a significant class of compounds within synthetic organic chemistry, valued for their versatile reactivity and the unique electronic properties imparted by halogen substituents. The introduction of halogen atoms, such as chlorine and fluorine, into the phenethylamine (B48288) framework can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The carbon-halogen bond can serve as a synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The specific placement of chloro and fluoro groups on the phenyl ring, as seen in 2-(3-Chloro-5-fluorophenyl)ethanamine, is a deliberate synthetic strategy. The meta-positioning of both halogens can influence the electron density distribution of the aromatic ring, which in turn affects the reactivity of the ethanamine side chain. Synthetic routes to such compounds often involve multi-step sequences, starting from commercially available substituted benzene (B151609) derivatives. acs.org These routes may include nitration, reduction, and various coupling strategies to build the final ethanamine structure. youtube.com
Research Significance of Substituted Ethanamine Scaffolds
The ethanamine scaffold, a structural motif characterized by a two-carbon chain attached to an amino group, is a privileged structure in medicinal chemistry. mdpi.com This is due to its presence in numerous endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. mdpi.comnih.gov Consequently, synthetic molecules incorporating the ethanamine scaffold are of significant interest for their potential to modulate the activity of various receptors and transporters in the body. nih.gov
The "substituted" aspect of these scaffolds, referring to the various chemical groups that can be attached to the aromatic ring or the ethylamine (B1201723) chain, allows for the fine-tuning of a compound's pharmacological profile. mdpi.com By systematically altering these substituents, medicinal chemists can explore structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. The development of diverse substituted ethanamine libraries is a common strategy in the early stages of drug discovery to identify lead compounds for a wide range of therapeutic targets. enamine.net
Overview of Current Academic Interest in this compound and Analogues
While specific academic literature focusing exclusively on this compound is not abundant, the interest in its analogues and the broader class of halogenated phenethylamines is well-documented. Research in this area is often driven by the quest for novel psychoactive compounds or therapeutic agents targeting the central nervous system. nih.govunodc.org The substitution pattern of halogens on the phenyl ring is a key determinant of a compound's biological activity. nih.gov
For instance, analogues of this compound, where the halogen and their positions are varied, have been synthesized and studied for their effects on various receptors. nih.gov The data from these studies contribute to a deeper understanding of how subtle structural modifications can lead to significant changes in biological function.
Below is a data table for a structurally related, though distinct, compound, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, which illustrates the type of physicochemical data that is critical in the characterization of such molecules. nih.gov
| Property | Value |
| Molecular Formula | C8H8ClF3N2 |
| Molecular Weight | 224.61 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
| CAS Number | 658066-44-5 |
This data, while not directly pertaining to this compound, provides a reference point for the kinds of properties that are essential for defining and understanding a new chemical entity in this class. The continued synthesis and characterization of new halogenated phenethylamines will undoubtedly expand the chemical space for potential therapeutic applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
KEIHGMCHBZJUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 5 Fluorophenyl Ethanamine
Established Synthetic Routes to Substituted Phenethylamines
The construction of substituted phenethylamines is a well-documented field in organic chemistry, with several reliable methods available for synthesizing the core structure. acs.orgmdpi.com These methods can be broadly categorized by the strategies used to form the ethanamine moiety and to functionalize the aromatic ring.
Reductive amination is a versatile and widely employed method for synthesizing primary, secondary, and tertiary amines. harvard.eduorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of phenethylamines, a substituted phenylacetone or phenylacetaldehyde is typically used as the carbonyl precursor.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu Several reagents have been developed for this purpose, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is effective at a pH of 6-7, but it is highly toxic. harvard.edu A safer and highly selective alternative is sodium triacetoxyborohydride (NaBH(OAc)3), which is particularly effective for a wide range of aldehydes, ketones, and amines. harvard.edu
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH3CN | pH 6-7, Methanol | Effective but highly toxic; selective for iminium ions over carbonyls. harvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Dichloroethane, Acetic Acid | Less toxic, highly selective, and broadly applicable for various substrates. harvard.edu |
| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C, Raney Ni) | Varies | Can reduce both the imine and potentially other functional groups. |
The functionalization of the phenyl ring is typically achieved through electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. Key examples include halogenation (chlorination, bromination), nitration, and sulfonation. masterorganicchemistry.com
For a precursor to 2-(3-Chloro-5-fluorophenyl)ethanamine, the directing effects of the substituents already present on the ring are crucial. The fluorine atom is an ortho-, para-directing deactivator, while the ethylamine (B1201723) group (or a precursor like a nitroethyl or cyanoethyl group) has its own directing effects. Halogenation, such as chlorination, typically requires a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to generate a potent electrophile. masterorganicchemistry.com The precise substitution pattern is achieved by carefully selecting the starting material and reaction conditions to control the regioselectivity of the substitution.
Advanced Synthetic Approaches Towards this compound and its Precursors
The synthesis of the target compound can be envisioned from several key precursors, including functionalized benzyl halides and nitroaromatics.
1-Chloro-3-fluoro-5-nitrobenzene: This compound is a valuable precursor. synquestlabs.comnih.gov It can be synthesized through various routes, for instance, by the reaction of 1-bromo-3-chloro-5-nitrobenzene with sodium fluoride. This nitroaromatic can then be elaborated to the target phenethylamine (B48288). For example, the nitro group can be reduced to an amine, which is then diazotized and converted to a different functional group that can be extended to the ethylamine side chain.
3-Chloro-5-fluorobenzyl Halides: Another strategic approach involves precursors like 3-chloro-5-fluorobenzyl chloride. This intermediate can be prepared from the corresponding toluene derivative. For instance, 3-fluorotoluene can undergo chlorination to yield 3-fluorobenzyl chloride. chemicalbook.comsigmaaldrich.commultichemexports.com Subsequent functionalization of the benzyl chloride, such as conversion to a nitrile (phenylacetonitrile) followed by reduction, would yield the desired phenethylamine.
Table 2: Selected Precursors and Potential Synthetic Transformations
| Precursor | CAS Number | Potential Next Step | Resulting Intermediate |
|---|---|---|---|
| 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Nucleophilic substitution with a two-carbon unit | Substituted phenylacetonitrile or nitroethane |
While this compound itself is not chiral, many substituted phenethylamines are, and the biological activity of their enantiomers can differ significantly. nih.gov Therefore, methods for obtaining enantiomerically pure phenethylamines are highly relevant to this class of compounds.
Enantiomeric Resolution: The most common strategy for separating enantiomers is the resolution of a racemic mixture. researchgate.net This can be achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org After separation, the pure enantiomers of the amine can be recovered by treatment with a base.
Enzymatic Kinetic Resolution: Biocatalysis offers a powerful tool for obtaining optically pure amines. researchgate.netrsc.org Lipases, such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate one enantiomer of a racemic amine in a process known as enzymatic kinetic resolution. researchgate.net This leaves the unreacted enantiomer in high enantiomeric purity. This method has been successfully applied to a variety of phenylethylamines, yielding both enantiomers with excellent purity. rsc.org
Derivatization and Chemical Reactivity Studies of the Ethanamine Functional Group
The primary amine group is the most reactive site in the this compound molecule. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile. solubilityofthings.comlibretexts.org
Basicity: Like other amines, the ethanamine group is basic and reacts with acids to form the corresponding ammonium salts. wikipedia.org This property is often used for the purification and handling of amines.
Nucleophilicity: The nucleophilic nature of the primary amine allows it to participate in a wide range of reactions. wikipedia.orgstudymind.co.uk
Acylation: Reaction with acyl chlorides or acid anhydrides yields N-substituted amides. This reaction, known as the Schotten-Baumann reaction, is a common method for protecting the amine group or for synthesizing amide derivatives. wikipedia.org
Alkylation: Amines can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com Reductive amination provides a more controlled method for N-alkylation. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. This transformation is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org
Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). solubilityofthings.com This reaction is the first step in reductive amination.
Table 3: Common Derivatization Reactions of the Ethanamine Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride, Acid anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Formation of Amide, Urea, and Thiourea Derivatives for Research Applications
The nucleophilic character of the primary amine in this compound allows for its straightforward conversion into a range of amide, urea, and thiourea derivatives. These functional groups are prevalent in pharmacologically active molecules and are often synthesized to explore structure-activity relationships.
Amide Synthesis: Amide derivatives are readily prepared by the acylation of this compound. This can be achieved through reaction with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrogen chloride byproduct. Alternatively, direct coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents, for instance, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS).
Urea Synthesis: The synthesis of urea derivatives involves the reaction of this compound with an isocyanate. This addition reaction is typically rapid and proceeds under mild conditions, often at room temperature in an inert solvent. The isocyanate partner can be varied to introduce a wide array of substituents, leading to a library of urea compounds.
Thiourea Synthesis: Analogous to urea formation, thiourea derivatives are synthesized by reacting this compound with an isothiocyanate. This reaction is also generally efficient and proceeds under mild conditions. The resulting thiourea moiety has distinct electronic and steric properties compared to its urea counterpart, which can be advantageous in the design of new chemical entities.
The following table illustrates the variety of derivatives that can be synthesized from this compound.
| Derivative Class | Reagent Example | Product Name |
| Amide | Acetyl chloride | N-(2-(3-chloro-5-fluorophenyl)ethyl)acetamide |
| Amide | Benzoyl chloride | N-(2-(3-chloro-5-fluorophenyl)ethyl)benzamide |
| Urea | Phenyl isocyanate | 1-(2-(3-chloro-5-fluorophenyl)ethyl)-3-phenylurea |
| Urea | Methyl isocyanate | 1-(2-(3-chloro-5-fluorophenyl)ethyl)-3-methylurea |
| Thiourea | Phenyl isothiocyanate | 1-(2-(3-chloro-5-fluorophenyl)ethyl)-3-phenylthiourea |
| Thiourea | Allyl isothiocyanate | 1-allyl-3-(2-(3-chloro-5-fluorophenyl)ethyl)thiourea |
Nucleophilic Substitution and Coupling Reactions Involving the Amine Moiety
The amine group of this compound can participate in various nucleophilic substitution and metal-catalyzed coupling reactions, enabling the formation of carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental in the construction of more complex molecular architectures.
N-Alkylation and N-Arylation: The primary amine can act as a nucleophile in reactions with alkyl halides to yield secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Furthermore, N-arylation can be achieved through nucleophilic aromatic substitution on electron-deficient aromatic rings or, more commonly, via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst with a suitable phosphine ligand to couple the amine with aryl halides or triflates, providing a general method for the synthesis of N-aryl derivatives.
Reductive Amination: this compound can undergo reductive amination with aldehydes and ketones. This two-step, one-pot reaction involves the initial formation of a Schiff base or imine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride to afford the corresponding secondary or tertiary amine.
Coupling with Sulfonyl Chlorides: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. This reaction is analogous to acylation and is a common method for introducing a sulfonyl group, which is a key pharmacophore in many drug molecules.
The table below provides examples of products that can be synthesized through these reactions.
| Reaction Type | Reagent Example | Product Name |
| N-Alkylation | Methyl iodide | N-methyl-2-(3-chloro-5-fluorophenyl)ethanamine |
| N-Arylation (Buchwald-Hartwig) | Bromobenzene | N-(2-(3-chloro-5-fluorophenyl)ethyl)aniline |
| Reductive Amination | Acetone | N-isopropyl-2-(3-chloro-5-fluorophenyl)ethanamine |
| Sulfonamide Formation | Benzenesulfonyl chloride | N-(2-(3-chloro-5-fluorophenyl)ethyl)benzenesulfonamide |
Theoretical and Computational Investigations on 2 3 Chloro 5 Fluorophenyl Ethanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformer, which is the most likely structure to be observed. For 2-(3-Chloro-5-fluorophenyl)ethanamine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. The ethylamine (B1201723) side chain's rotation relative to the substituted phenyl ring is a key conformational variable. The calculations would reveal the preferred dihedral angles that minimize steric hindrance and optimize electronic interactions, leading to the most stable structure.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound
This table presents hypothetical data illustrating the kind of results a DFT study would yield. These are not verified values.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths | C-Cl | 1.74 Å |
| C-F | 1.35 Å | |
| C-C (ring) | 1.39 Å | |
| C-C (side chain) | 1.53 Å | |
| C-N | 1.47 Å | |
| Bond Angles | C-C-Cl | 119.5° |
| C-C-F | 118.7° | |
| C(ring)-C(side chain)-N | 112.0° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the energy of both frontier orbitals. From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior.
Interactive Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
This table contains representative values for illustrative purposes only.
| Descriptor | Symbol | Hypothetical Value (eV) | Formula |
| HOMO Energy | EHOMO | -6.25 | - |
| LUMO Energy | ELUMO | -0.85 | - |
| HOMO-LUMO Gap | ΔE | 5.40 | ELUMO - EHOMO |
| Ionization Potential | IP | 6.25 | -EHOMO |
| Electron Affinity | EA | 0.85 | -ELUMO |
| Electronegativity | χ | 3.55 | (IP + EA) / 2 |
| Chemical Hardness | η | 2.70 | (IP - EA) / 2 |
| Softness | S | 0.37 | 1 / η |
| Electrophilicity Index | ω | 2.33 | χ² / (2η) |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
Given its structural similarity to phenylethylamine, a natural ligand for monoamine oxidase (MAO) enzymes, this compound would likely be docked into the active sites of MAO-A and MAO-B. Docking simulations would predict the binding pose of the molecule within the protein's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the primary amine group is a candidate for forming hydrogen bonds with amino acid residues like glutamine or asparagine, while the chloro-fluorophenyl ring could engage in hydrophobic and halogen-bonding interactions within the receptor's binding pocket. The docking score, a measure of binding affinity, would be calculated to estimate the strength of the interaction.
Beyond static docking, computational methods like molecular dynamics (MD) simulations can explore the dynamic process of how the ligand is recognized by the protein. These simulations model the movement of atoms over time, providing a more detailed picture of the binding process. This would help elucidate the conformational changes in both the ligand and the protein upon binding and calculate the binding free energy, offering a more accurate prediction of binding affinity. These studies would reveal the energetic contributions of different types of interactions, explaining the basis for the molecule's potential selectivity towards different protein targets.
Structure-Activity Relationship (SAR) Studies Through Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties and predicted biological activity, researchers can build a predictive model. For this compound, a computational SAR study might involve:
Varying the position of the halogen atoms on the phenyl ring to see how it affects binding affinity with target proteins.
Substituting the chlorine and fluorine atoms with other groups (e.g., methyl, methoxy) to probe the electronic and steric requirements of the binding site.
Modifying the ethylamine side chain (e.g., adding a methyl group to the alpha-carbon) to assess its impact on activity and selectivity.
These computational experiments help in designing new analogues with potentially improved potency and a better side-effect profile, guiding synthetic chemistry efforts in a more targeted and efficient manner.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For phenethylamine (B48288) derivatives, QSAR studies have been employed to predict various activities, including their psychotomimetic effects. newjournal.org In a typical QSAR study, a dataset of phenethylamine compounds with known activities is collected. newjournal.org For each compound, a range of molecular descriptors is calculated. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being a key example.
Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed biological activity. newjournal.orgnewjournal.org A robust QSAR model will have high predictive power, which is typically assessed through internal and external validation techniques. newjournal.org
A study on the psychotomimetic activity of 118 substituted phenethylamines utilized a genetic algorithm for variable selection combined with multiple linear regression to develop a predictive QSAR model. newjournal.org The resulting model, which incorporated ten molecular descriptors, demonstrated good predictive performance. newjournal.org Such models can be instrumental in designing novel phenethylamine derivatives, like this compound, by predicting how specific substitutions on the phenyl ring and the ethylamine side chain might influence their activity.
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Phenethylamine Derivatives
| Descriptor Category | Example Descriptors | Description |
| Electronic | Jhetv, GATS5e, E2m | Descriptors related to the electronic distribution and polarizability of the molecule. |
| Topological | MPC07, MATS8v, BELm1, BEHe8, R6u | Numerical representations of the molecular topology and connectivity. |
The development of a QSAR model for a class of compounds that includes this compound would involve synthesizing a series of analogs with variations in the substitution pattern on the phenyl ring and evaluating their biological activity. The resulting data would then be used to construct a model that could predict the activity of other, unsynthesized derivatives.
Pharmacophore Generation and Virtual Screening Methodologies
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For phenethylamine derivatives, which are known to interact with various receptors and transporters in the central nervous system, pharmacophore models can be generated based on the structures of known active compounds or the structure of the biological target itself. biomolther.orgnih.gov For instance, the structural features of phenethylamines that are crucial for their interaction with the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) 5-HT2A receptor have been investigated. biomolther.orgnih.gov
The process of pharmacophore generation typically involves the following steps:
Selection of a Training Set: A set of active molecules with a common biological target is chosen.
Conformational Analysis: The possible three-dimensional arrangements (conformations) of each molecule in the training set are generated.
Feature Identification: The key chemical features common to the active molecules are identified.
Pharmacophore Model Generation: A 3D arrangement of these features is proposed as the pharmacophore model.
Validation: The model is tested for its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large databases of chemical compounds for molecules that match the pharmacophore. broadinstitute.org This process can rapidly identify potential new "hit" compounds with the desired biological activity.
In the context of this compound, a pharmacophore model could be developed based on its structural similarity to other known psychoactive phenethylamines. This model would highlight the key interactions that the chloro and fluoro substituents, along with the ethylamine side chain, might make with a biological target.
Virtual screening can also be performed using molecular docking, where computational algorithms predict the binding orientation and affinity of a ligand to the active site of a target protein. researchgate.net For phenethylamine derivatives, docking studies have been used to investigate their interactions with targets like the dopamine transporter and microtubules. researchgate.netkoreascience.kr These studies can provide detailed insights into the specific amino acid residues involved in binding and can help to explain the structure-activity relationships observed experimentally. nih.gov
Table 2: Common Pharmacophoric Features of Phenethylamine Derivatives
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Aromatic Ring | The phenyl group of the phenethylamine scaffold. | Can engage in π-π stacking or hydrophobic interactions with the target protein. |
| Hydrophobic Center | Non-polar regions of the molecule. | Important for binding to hydrophobic pockets in the receptor. |
| Hydrogen Bond Acceptor | Atoms capable of accepting a hydrogen bond (e.g., fluorine). | Can form hydrogen bonds with donor groups on the protein. |
| Hydrogen Bond Donor | The primary amine group of the ethylamine side chain. | Can form hydrogen bonds with acceptor groups on the protein. |
| Positive Ionizable Group | The protonated amine group at physiological pH. | Can form ionic interactions with negatively charged residues in the binding site. |
By employing these theoretical and computational methodologies, researchers can gain a deeper understanding of the potential biological activity of this compound and rationally design new analogs with improved properties.
Molecular Interactions and Mechanistic Research of 2 3 Chloro 5 Fluorophenyl Ethanamine
In Vitro Enzyme Modulation and Inhibition Studies
Investigation of Tyrosinase Inhibition Mechanisms and Related Enzymes
There is no specific information available in the reviewed scientific literature regarding the investigation of tyrosinase inhibition mechanisms by 2-(3-Chloro-5-fluorophenyl)ethanamine. Research on structurally related compounds, however, highlights the potential for halogenated phenyl derivatives to interact with tyrosinase, a key enzyme in melanin (B1238610) synthesis. For instance, studies on compounds containing a 3-chloro-4-fluorophenyl motif have shown some activity against tyrosinase. mdpi.com These findings suggest that the presence and position of halogen atoms on the phenyl ring can influence the inhibitory potential of a compound against this enzyme. However, without direct experimental data for this compound, any potential for tyrosinase inhibition remains speculative.
Profiling of Enzyme Selectivity and Potency in Biochemical Assays
A detailed enzyme selectivity and potency profile for this compound is not publicly available. To ascertain the therapeutic potential and off-target effects of a compound, it is typically screened against a panel of enzymes. This process helps to identify any unintended interactions and to understand the compound's specificity. In the absence of such data for this compound, its broader enzymatic activity is unknown.
Receptor Binding and Activation Profiling in Model Systems
Exploration of Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions
No direct studies on the interaction of this compound with serotonin receptors, including the 5-HT1A subtype, were identified in the public literature. The phenethylamine (B48288) scaffold is a common feature in many neurologically active compounds, including serotonin receptor ligands. The specific substitution pattern on the phenyl ring is a critical determinant of affinity and efficacy at these receptors. Without experimental binding assays, the potential for this compound to act as a ligand at serotonin receptors remains uncharacterized.
Study of Adrenergic Receptor Subtype Affinities
Similarly, there is a lack of specific data on the binding affinities of this compound for adrenergic receptor subtypes. Research on other substituted phenylethylamine derivatives has demonstrated a wide range of activities at these receptors. For example, the compound 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride has been investigated as a β2-adrenergic agonist. nih.gov This highlights the potential for compounds with a substituted phenyl-ethanamine core to interact with the adrenergic system. However, the specific affinity profile of this compound for adrenergic receptors has not been reported.
Elucidation of Molecular Mechanisms in Biological Pathways (at the cellular/biochemical level)
Due to the absence of published research on the biological activity of this compound, there is no information available to elucidate its molecular mechanisms in any biological pathways at the cellular or biochemical level. Understanding these mechanisms would require extensive in vitro and in vivo studies to identify its molecular targets and downstream effects.
Investigation of Second Messenger System Modulation (e.g., ERK1/2 phosphorylation)
There is no available research data on the effects of this compound on the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) or other second messenger systems. The scientific community has not yet published findings that would elucidate its role, if any, in modulating these critical signaling pathways. Consequently, no data tables or detailed research findings on this topic can be provided.
Cellular Uptake and Subcellular Distribution Studies in Research Models
Similarly, information regarding the cellular uptake and subcellular distribution of this compound is not present in the reviewed scientific literature. Studies detailing how this compound is absorbed by cells and where it localizes within cellular compartments have not been published. As a result, there are no available data to construct tables or to provide a detailed account of its behavior within research models.
Further research is required to explore the molecular and cellular biology of this compound to understand its potential interactions with biological systems.
Applications of 2 3 Chloro 5 Fluorophenyl Ethanamine in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
2-(3-Chloro-5-fluorophenyl)ethanamine serves as a crucial precursor for the assembly of intricate molecular architectures. The primary amine group provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex structures.
The piperazine (B1678402) ring is a ubiquitous heterocyclic motif in drug discovery, prized for its ability to modulate the physicochemical properties of a molecule and for its structural characteristics. nih.govnih.gov This moiety is a core component in drugs targeting a wide range of diseases, including antihistamines, antipsychotics, and antivirals. mdpi.com The ethanamine portion of this compound is a key element for constructing or functionalizing these important piperazine scaffolds.
The synthesis can proceed through several established routes. One common method involves the reaction of the primary amine of this compound with bis(2-chloroethyl)amine (B1207034) or its derivatives. This reaction builds the piperazine ring directly onto the phenylethyl framework. Alternatively, the amine can be used in a substitution reaction with a pre-formed piperazine that has a suitable leaving group, leading to N-substituted piperazine derivatives. These approaches allow for the direct incorporation of the 3-chloro-5-fluorophenyl group, a substitution pattern often sought to enhance metabolic stability or receptor binding affinity in drug candidates.
Table 1: Synthetic Strategies for Piperazine Scaffolds
| Strategy | Description | Key Reactants |
| Ring Formation | Construction of the piperazine ring using the ethanamine as a foundational piece. | This compound, bis(2-chloroethyl)amine derivatives. |
| N-Substitution | Attachment of the 2-(3-chloro-5-fluorophenyl)ethyl moiety to an existing piperazine ring. | This compound, a piperazine derivative with a leaving group. |
Triazoles are another class of five-membered heterocyclic compounds that are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. mdpi.com There are two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, and synthetic routes exist for both. mdpi.comnih.gov
While not a direct precursor, this compound can be chemically converted into an intermediate suitable for triazole synthesis.
1,2,3-Triazoles: The primary amine can be transformed into an azide (B81097) group (-N₃) through diazotization followed by treatment with sodium azide. This resulting organoazide is a key component for the Huisgen 1,3-dipolar cycloaddition reaction with an alkyne, often catalyzed by copper(I) in what is known as "click chemistry," to yield a 1,4-disubstituted 1,2,3-triazole. nih.govfrontiersin.org
1,2,4-Triazoles: To form a 1,2,4-triazole (B32235) ring, the ethanamine moiety could be chemically modified to a carboxylic acid derivative. This acid derivative can then be reacted with aminoguanidine, followed by cyclization, to form a 3-amino-5-substituted-4H-1,2,4-triazole, a method that has been successfully used for synthesizing related structures. nih.gov
These multi-step pathways demonstrate the utility of this compound as a starting material for accessing complex heterocyclic systems.
Integration into Fluoro- and Chloro-substituted Phenyl Derivatives for Advanced Materials Research
The presence of both fluorine and chlorine atoms on the phenyl ring of this compound makes it an attractive intermediate for the synthesis of advanced materials. Halogenated organic compounds are foundational to the development of functional materials such as liquid crystals, specialized polymers, and organic electronics. google.com The specific substitution pattern can influence critical material properties including thermal stability, solubility, and electronic characteristics.
For instance, related fluoro- and chloro-substituted pyridine (B92270) compounds are known intermediates for agricultural chemicals and various functional materials. google.com Similarly, triazine derivatives, which can be synthesized from amine precursors, find applications as dyes and lubricants. mdpi.com By incorporating the this compound unit, researchers can design and synthesize novel molecules where the halogen atoms fine-tune the intermolecular interactions and bulk properties of the resulting material. The amine group provides the synthetic handle to build these molecules into larger polymeric or supramolecular assemblies for use in materials science.
Development of Chemical Probes and Tags for Research Applications
Chemical probes are essential tools for studying biological systems. They require specific functionalities: a reactive handle for conjugation, a reporter group for detection, and a recognition element to interact with a biological target. This compound possesses features that make it a promising candidate for the development of such probes.
Reactive Handle: The primary amine group is an excellent nucleophile, readily reacting with activated esters, isothiocyanates, or other electrophiles to covalently link the molecule to proteins, peptides, or other biomolecules.
Reporter Tag: The fluorophenyl group can serve as a reporter tag for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine has no natural background in most biological systems, ¹⁹F NMR can be used to study drug-target interactions or for in-vivo imaging without interference from other signals.
Recognition Element: The distinct electronic nature and shape of the 3-chloro-5-fluorophenyl ring can act as a recognition element, providing specific interactions with the binding pockets of proteins or enzymes.
By leveraging these intrinsic features, this compound can be elaborated into specialized chemical probes and tags for a variety of research applications in chemical biology and drug discovery.
Advanced Analytical Methodologies for Characterization and Quantification of 2 3 Chloro 5 Fluorophenyl Ethanamine in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 2-(3-Chloro-5-fluorophenyl)ethanamine from starting materials, byproducts, and degradation products, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.
Method development for this compound would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation. A C18 column is a standard choice for the separation of phenylethylamine derivatives. science.govup.ac.za However, given the presence of a fluorine atom, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, could offer alternative selectivity and improved resolution for halogenated compounds. srce.hr
The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine group (pKa ≈ 9-10), thereby influencing its retention and peak shape. A slightly acidic to neutral pH is often preferred. Gradient elution is typically employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly performed using a photodiode array (PDA) detector, monitoring at a wavelength around the absorbance maximum of the phenyl ring, likely in the range of 210-230 nm.
Since this compound possesses a chiral center, enantiomeric purity is a critical quality attribute. Chiral HPLC is necessary to separate the (R)- and (S)-enantiomers. This can be achieved using a chiral stationary phase (CSP), such as one based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives). nih.gov Alternatively, indirect separation can be performed by derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Purity and Chiral Analysis of this compound
| Parameter | Purity Analysis | Chiral Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) tsijournals.com |
| Mobile Phase A | 0.1% Formic acid in Water | n-Heptane |
| Mobile Phase B | Acetonitrile | Ethanol |
| Gradient/Isocratic | Gradient | Isocratic (e.g., 92:8 v/v) with 0.1% diethylamine (B46881) tsijournals.com |
| Flow Rate | 1.0 mL/min | 1.0 mL/min tsijournals.com |
| Column Temperature | 25 °C | 25 °C tsijournals.com |
| Detection | PDA at 220 nm | UV at 220 nm tsijournals.com |
| Injection Volume | 10 µL | 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis after conversion into a more volatile derivative. Derivatization of the primary amine group is a common strategy to improve its chromatographic behavior and thermal stability. pan.pl Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trifluoroacetyl or trimethylsilyl (B98337) derivatives, respectively.
The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). Headspace GC coupled with mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of residual volatile impurities in the compound. shimadzu.com A halogen-specific detector (XSD) can also be utilized for selective detection of the halogenated compound. nih.gov
Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | GC-FID/GC-MS |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Column | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Mass Spectrometry Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an essential tool for the structural confirmation and sensitive quantification of this compound and its related substances.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures. LC-MS is particularly well-suited for the direct analysis of this compound without the need for derivatization. Electrospray ionization (ESI) is the most common ionization technique for this purpose, typically generating a protonated molecule [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification and for quantitative analysis using selected reaction monitoring (SRM).
GC-MS is employed for the analysis of volatile derivatives, as described previously. pan.pl Electron ionization (EI) is the standard ionization method in GC-MS, which produces a molecular ion peak and a rich fragmentation pattern that serves as a fingerprint for the compound. americanpharmaceuticalreview.comresearchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of this compound and for identifying unknown impurities. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum.
Table 3: Predicted Mass Spectrometric Data for this compound
| Ion Type | Calculated m/z | Predicted Fragmentation Pathway |
| [M]⁺ | 175.0458 | Molecular ion (prominent in EI-MS) |
| [M+H]⁺ | 176.0536 | Protonated molecule (prominent in ESI-MS) |
| [M-CH₂NH₂]⁺ | 145.9877 | Cleavage of the ethylamine (B1201723) side chain (benzylic cleavage) |
| [C₆H₃ClF]⁺ | 130.9856 | Loss of the entire ethylamine group |
| [CH₂NH₂]⁺ | 30.0340 | Iminium ion, characteristic of primary amines docbrown.info |
Spectroscopic Techniques for Detailed Structural and Conformational Analysis
Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation.
¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) groups of the ethylamine side chain will appear as distinct triplets or more complex multiplets due to coupling with each other and the amine protons. The amine protons themselves may appear as a broad singlet.
¹³C NMR spectroscopy will show distinct signals for each carbon atom, with the chemical shifts being influenced by the attached atoms (e.g., chlorine, fluorine).
¹⁹F NMR spectroscopy will show a singlet for the fluorine atom, with its chemical shift providing information about its chemical environment.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. researchgate.net
The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically below 1400 cm⁻¹.
Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-7.5), CH₂CH₂N protons (multiplets, δ 2.8-3.2), NH₂ protons (broad singlet, δ 1.5-2.5) |
| ¹³C NMR | Aromatic carbons (δ 110-165), Aliphatic carbons (δ 30-50) |
| ¹⁹F NMR | Singlet (chemical shift dependent on solvent) |
| IR (cm⁻¹) | N-H stretch (3300-3500), Aromatic C-H stretch (3000-3100), Aliphatic C-H stretch (2850-2960), Aromatic C=C stretch (1450-1600), C-F stretch (~1200), C-Cl stretch (~700) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their chemical environments within the molecule can be determined. As experimental spectral data for this specific compound is not widely available in public databases, the following sections are based on predicted spectral data derived from established spectroscopic principles and computational models.
¹H NMR Spectroscopy
In a predicted ¹H NMR spectrum, the proton signals of this compound would appear at distinct chemical shifts, influenced by the electronic effects of the adjacent chloro and fluoro substituents on the aromatic ring and the ethylamine side chain. The aromatic protons are expected to exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~ 7.0 - 7.3 | Multiplet | 3H | Ar-H |
| Aliphatic Protons (CH₂) | ~ 3.0 - 3.2 | Triplet | 2H | -CH₂-N |
| Aliphatic Protons (CH₂) | ~ 2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |
| Amine Protons | ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H | -NH₂ |
Note: The chemical shifts are predicted and may vary based on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the aromatic ring will show distinct signals, with their chemical shifts being significantly influenced by the electronegative chlorine and fluorine atoms. The carbon attached to fluorine will also exhibit coupling (¹JC-F), resulting in a doublet.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~ 163 (d, ¹JC-F ≈ 245 Hz) | C-F |
| Aromatic Carbons | ~ 145 | C-Cl |
| Aromatic Carbons | ~ 135 | C-CH₂ |
| Aromatic Carbons | ~ 115 - 130 | Other Ar-C |
| Aliphatic Carbon | ~ 45 | -CH₂-N |
| Aliphatic Carbon | ~ 38 | Ar-CH₂- |
Note: 'd' denotes a doublet. The chemical shifts and coupling constants are predicted and may vary.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.
| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Fluorine | ~ -110 to -115 | Multiplet | Ar-F |
Note: The chemical shift is relative to a standard (e.g., CFCl₃) and is a predicted value.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Verification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The predicted IR spectrum of this compound would exhibit characteristic absorption bands for the amine group, the aromatic ring, and the carbon-halogen bonds.
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium | Symmetric & Asymmetric Stretch | Primary Amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretch | Aromatic C-H |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Stretch | Aliphatic C-H |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretch | Aromatic Ring |
| N-H Bend | 1550 - 1650 | Medium to Strong | Scissoring | Primary Amine |
| C-N Stretch | 1020 - 1250 | Medium | Stretch | Aliphatic Amine |
| C-F Stretch | 1100 - 1400 | Strong | Stretch | Aryl Fluoride |
| C-Cl Stretch | 600 - 800 | Strong | Stretch | Aryl Chloride |
Note: These are predicted absorption ranges and the exact peak positions and intensities can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is primarily used for quantitative analysis and purity verification. The substituted benzene (B151609) ring in this compound acts as a chromophore. It is expected to exhibit characteristic absorption maxima (λmax) in the UV region, typically around 260-280 nm, corresponding to the π → π* transitions of the aromatic system. The presence of the chloro and fluoro substituents can cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzene. This technique is particularly useful for detecting impurities that may have different UV absorption profiles, thereby allowing for an assessment of the compound's purity.
Future Research Directions and Unexplored Avenues for 2 3 Chloro 5 Fluorophenyl Ethanamine
Development of Novel Catalytic and Green Synthetic Routes
The synthesis of 2-(3-chloro-5-fluorophenyl)ethanamine and its derivatives is an area ripe for innovation, particularly in the realm of sustainable chemistry. Current synthetic methodologies often rely on traditional, multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel catalytic and green synthetic routes to improve efficiency, reduce environmental impact, and enhance accessibility to this compound for further study.
Promising avenues include the exploration of one-pot reactions and tandem catalysis to streamline the synthetic sequence. For instance, the development of a catalytic system that directly couples a protected or masked ethanamine equivalent to 3-chloro-5-fluorobenzene would represent a significant improvement over classical methods. Furthermore, the application of modern synthetic technologies such as microwave-assisted mdpi.com and ultrasound-promoted reactions could drastically reduce reaction times and energy consumption. mdpi.com
The principles of green chemistry, such as the use of non-toxic solvents (e.g., water or ethanol), renewable starting materials, and atom-economical reactions, should be at the forefront of these synthetic endeavors. eurekalert.orgresearchgate.net The development of solid-supported catalysts could also facilitate easier product purification and catalyst recycling, further enhancing the green credentials of the synthesis. Research into enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign methods for producing enantiomerically pure forms of this compound.
Advanced Computational Modeling for Predictive Reactivity and Biological Activity
Computational chemistry offers a powerful toolkit for predicting the chemical behavior and potential biological activity of this compound before embarking on extensive laboratory work. Future research should leverage advanced computational models to build a comprehensive in silico profile of this molecule.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface. This information is crucial for predicting the compound's reactivity in various chemical transformations and its potential for intermolecular interactions with biological macromolecules. Quantum mechanical calculations can also be used to model reaction mechanisms for its synthesis, aiding in the optimization of reaction conditions.
For predicting biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By comparing the structural features of this compound with a database of compounds with known biological activities, it may be possible to generate hypotheses about its potential molecular targets. Molecular docking simulations can then be used to virtually screen the compound against a panel of receptors, enzymes, and ion channels to identify potential binding partners and predict binding affinities and modes. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions through computational models can help to prioritize an experimental investigation. mdpi.com
Below is a hypothetical data table showcasing the types of predictive data that could be generated through advanced computational modeling:
| Computational Parameter | Predicted Value/Outcome | Significance |
| HOMO-LUMO Gap | 5.8 eV | Indicates good kinetic stability. |
| Dipole Moment | 2.1 D | Suggests moderate polarity, influencing solubility and membrane permeability. |
| LogP | 2.5 | Predicts good oral bioavailability. |
| Predicted Metabolic Sites | Amine group, aromatic ring | Guides understanding of potential metabolic pathways. |
| Blood-Brain Barrier Permeability | Likely permeable | Suggests potential for CNS activity. |
| hERG Inhibition Probability | Low | Indicates a lower risk of cardiotoxicity. |
Exploration of New Molecular Targets and Therapeutic Hypotheses (pre-clinical, non-human focus)
The structural alerts within this compound, namely the phenylethylamine core, suggest a number of potential molecular targets for exploration in a preclinical, non-human context. The phenylethylamine scaffold is a well-known pharmacophore for interacting with monoamine transporters and receptors. Therefore, initial investigations could focus on its affinity for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, as well as various G-protein coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs) and serotonin receptor subtypes like 5-HT1A and 5-HT7. nih.gov
Beyond the central nervous system, the unique halogenation pattern may confer affinity for other targets. For example, certain halogenated aromatic compounds have been shown to interact with nuclear receptors or specific enzyme classes. High-throughput screening of this compound against a broad panel of biological targets could uncover unexpected activities.
Based on these potential interactions, several therapeutic hypotheses could be formulated for investigation in non-human models. If the compound shows significant activity at monoamine transporters, it could be explored for its potential in models of neurological and psychiatric disorders. Should it interact with specific TAARs, its role in metabolic regulation or chemosensation could be investigated. The discovery of any novel target engagement would pave the way for a deeper understanding of its mechanism of action and potential therapeutic applications. It is important to emphasize that this exploration would be strictly preclinical and focused on elucidating fundamental biological interactions.
Design and Synthesis of Functionalized Probes for Biological System Interrogation
To facilitate the study of its biological interactions, this compound can be derivatized to create functionalized probes. These chemical tools are invaluable for identifying molecular targets, visualizing distribution in cells and tissues, and elucidating mechanisms of action.
One approach is the synthesis of affinity-based probes. This involves attaching a reactive group, such as a photoaffinity label (e.g., an azido (B1232118) or diazirine group) or a Michael acceptor, to the core molecule. These probes can be used to covalently label their binding partners upon photoactivation or proximity, allowing for subsequent identification by proteomics techniques.
Another strategy is the creation of fluorescently labeled probes. By conjugating a fluorophore to a non-critical position on the this compound molecule, its uptake, and subcellular localization can be visualized using fluorescence microscopy. The development of probes for use in advanced imaging techniques, such as positron emission tomography (PET), could also be envisioned by incorporating a positron-emitting isotope. The use of light-powered catalysis could also be a valuable strategy for protein bioconjugation and probing cellular environments. nih.gov
The table below outlines potential functionalized probes derived from this compound and their intended applications:
| Probe Type | Functional Group | Intended Application |
| Photoaffinity Probe | Azido (-N3) | Covalent labeling and identification of binding proteins. |
| Fluorescent Probe | BODIPY | Visualization of cellular uptake and distribution. |
| Biotinylated Probe | Biotin | Affinity purification of target proteins. |
| Click Chemistry Handle | Alkyne or Azide (B81097) | Versatile handle for attaching various tags (e.g., fluorophores, affinity tags) post-labeling. |
The development of these chemical probes will be instrumental in advancing our understanding of the biological roles of this compound and uncovering its full potential in a preclinical research setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
